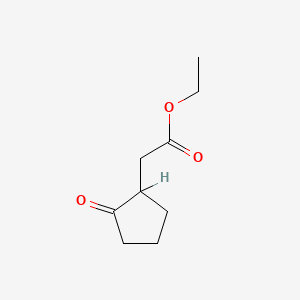

Ethyl 2-oxocyclopentylacetate

Vue d'ensemble

Description

Ethyl 2-oxocyclopentylacetate is a clear colorless to yellow liquid . It is used as an organic chemical synthesis intermediate .

Synthesis Analysis

The synthesis of this compound involves several steps. Diethyl adipate is used as raw material, and condensation, substitution, hydrolysis decarboxylation, and esterification are performed to obtain this compound . Sodium is dissolved into excessive anhydrous ethanol to form the ethanol liquid of sodium ethoxide, which is allowed to stand to reach room temperature. Then, zirconium dioxide is added to catalyze the cyclization reaction of the diethyl adipate, and lithium chloride is added to catalyze the esterification reaction .

Molecular Structure Analysis

The molecular formula of this compound is C9H14O3 . The molecular weight is 170.21 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, substitution, hydrolysis decarboxylation, and esterification .

Physical and Chemical Properties Analysis

This compound is a clear colorless to yellowish liquid . Its density is 1.1±0.1 g/cm3 . The boiling point is 245.4±13.0 °C at 760 mmHg . The flash point is 101.8±19.9 °C .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Ethyl 2-oxocyclopentylacetate and related beta-keto esters have been utilized as efficient and versatile ligands in copper-catalyzed coupling reactions. These reactions successfully produce a variety of N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions, demonstrating their utility in organic synthesis (Lv & Bao, 2007).

Nucleophilic Acyl Substitution Reactions

Ethyl esters, including this compound, are subject to nucleophilic acyl substitution (NAS) reactions. These reactions are catalyzed by various oxometallic species, enabling chemoselective transesterifications and yielding products in high yields. This process is applicable in synthesizing commercial products like Padimate O and antioxidant additives for plastics (Chen et al., 2005).

Synthesis of Macrocyclic Systems

This compound serves as a key intermediate in synthesizing macrocyclic systems, particularly those incorporating fused or exocyclic nitrogen heterocycles. It aids in ring enlargement and is crucial for developing complex organic structures (Zoorob et al., 2012).

Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical fields, derivatives of this compound, such as poly(2-oxazoline)s, are being investigated. Their hydrodynamic properties, derived from light scattering experiments, are crucial for potential replacement of poly(ethylene glycol)s in medical applications (Grube et al., 2018).

Antimicrobial Screening

Novel indazole bearing oxadiazole derivatives synthesized using this compound analogs have shown promising results in antimicrobial screening. Such compounds are valuable in the development of new antimicrobial agents (Ghelani et al., 2017).

Green Chemistry in Polymer Synthesis

This compound derivatives are used in synthesizing polymers like poly(2-ethyl-2-oxazoline) in more environmentally friendly solvents. This approach signifies an advancement towards pharmaceutical compliance and reduced environmental impact (Vergaelen et al., 2020).

Peptide Bond Formation

In peptide synthesis, ethyl 2-cyano-2-(hydroxyimino)acetate, a compound related to this compound, has been employed as an additive for carbodiimide-mediated peptide bond formation. It offers enhanced coupling efficiency and reduced racemization compared to traditional additives (Subirós‐Funosas et al., 2009).

Corrosion Inhibition

This compound derivatives have been investigated for their corrosion inhibition performance on carbon steel in acidic environments. They show high inhibition efficiency, providing a potential for industrial applications in metal preservation (El-Lateef et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(2-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMKFKUFBDXYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369078 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-94-2 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

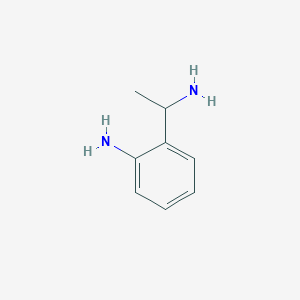

Feasible Synthetic Routes

Q1: What are the advantages of the newly developed synthesis methods for ethyl 2-oxocyclopentylacetate?

A1: Traditional synthesis methods for this compound may suffer from drawbacks like long reaction times, the use of environmentally unfriendly solvents, and lower yields. The new methods described in the research articles [, ] offer several advantages:

- Simplified Process: Both utilize diethyl adipate as a starting material and employ a one-pot method [] or fewer steps [] compared to traditional approaches, simplifying the process and potentially reducing production costs.

- Improved Yield: Optimized reaction conditions and process improvements lead to a higher overall yield of the desired product [, ].

- Environmental Benefits: The new methods reduce the use of harmful solvents like toluene and minimize waste generation [], contributing to a more sustainable production process.

Q2: What is the role of this compound in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis. For example, it reacts with di-endo- or di-exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carbohydrazides to produce norbornene-condensed 9-amino-1,9-diazatricyclo[6.4.0.04,8]dodecane-2,10-diones []. These complex molecules can potentially serve as precursors for further synthesis or exhibit interesting biological activities.

Q3: What are the future directions for research on this compound?

A3: While the provided research highlights the efficient synthesis of this compound, further research could explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)